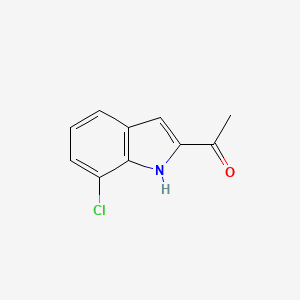

1-(7-chloro-1H-indol-2-yl)ethanone

描述

属性

分子式 |

C10H8ClNO |

|---|---|

分子量 |

193.63 g/mol |

IUPAC 名称 |

1-(7-chloro-1H-indol-2-yl)ethanone |

InChI |

InChI=1S/C10H8ClNO/c1-6(13)9-5-7-3-2-4-8(11)10(7)12-9/h2-5,12H,1H3 |

InChI 键 |

RUAMUMJYWKFBHJ-UHFFFAOYSA-N |

规范 SMILES |

CC(=O)C1=CC2=C(N1)C(=CC=C2)Cl |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-chloro-1H-indol-2-yl)ethanone can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone in the presence of an acid catalyst . Another method includes the Claisen–Schmidt condensation reaction, which involves the reaction of an indole derivative with an aromatic aldehyde under basic conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process .

化学反应分析

Types of Reactions

1-(7-chloro-1H-indol-2-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ethanone group to an alcohol.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted indole derivatives.

科学研究应用

1-(7-chloro-1H-indol-2-yl)ethanone has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of 1-(7-chloro-1H-indol-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical properties of indole derivatives are highly sensitive to substituent positions and functional groups. Below is a comparative analysis of key analogs:

Key Observations

- Substituent Position: Chlorine at the 5-position (e.g., 1-(5-chloro-1H-indol-3-yl)ethanone) is associated with antimalarial activity , whereas the 7-chloro isomer (target compound) lacks direct activity data but may offer distinct steric or electronic effects. Thioether-linked analogs (e.g., indolyl-3-ethanone-α-thioethers) exhibit enhanced antimalarial activity due to improved target binding (e.g., Plasmodium falciparum enzymes) .

- Acetyl groups at the 2- or 3-position influence molecular conformation and solubility.

- Safety Profiles: Compounds like 1-(1H-Indol-3-yl)-2-(phenylsulfonyl)ethanone exhibit acute oral toxicity (Category 4) and skin irritation , whereas 2-chloro-1-(2,7-dimethyl-1H-indol-3-yl)ethanone requires precautions for inhalation and handling .

Physicochemical Properties

- Molecular Weight : Most analogs range between 193–377 g/mol, within Lipinski’s rule limits for drug-likeness.

- Solubility : Thioether and nitro groups may reduce aqueous solubility compared to acetyl-substituted derivatives.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(7-chloro-1H-indol-2-yl)ethanone, and how do reaction conditions influence product purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as Friedel-Crafts acylation or nucleophilic substitution on pre-functionalized indole derivatives. For example, chlorination at the 7-position can be achieved using N-chlorosuccinimide (NCS) under controlled temperatures (0–25°C) in dichloromethane. Product purity is influenced by solvent choice (e.g., polar aprotic solvents enhance electrophilic substitution) and purification methods like column chromatography with silica gel and ethyl acetate/hexane gradients .

Q. How can X-ray crystallography using SHELX software be applied to determine the crystal structure of this compound?

- Methodological Answer : After crystallizing the compound via slow evaporation, X-ray diffraction data are collected and processed using SHELX-97 for structure solution. Key steps include:

- Data integration : SHELXS for phase determination via direct methods.

- Refinement : SHELXL for anisotropic displacement parameters and validation of bond lengths/angles.

- Validation : Check for outliers using R-factors and residual density maps .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Follow UN GHS guidelines:

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors.

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. How does the chloro substituent at the 7-position influence the compound’s electronic properties and reactivity?

- Methodological Answer : The electron-withdrawing chloro group increases the electrophilicity of the ketone at the 2-position, facilitating nucleophilic attacks (e.g., Grignard reactions). Computational methods like DFT can quantify this effect by analyzing Mulliken charges or frontier molecular orbitals .

Advanced Research Questions

Q. What analytical techniques are critical for resolving contradictions in NMR and mass spectrometry data?

- Methodological Answer : Cross-validate conflicting data using:

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign protons/carbons.

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₀H₇ClNO requires m/z 192.0185).

- Isotopic pattern analysis : Match experimental vs. theoretical Cl isotope ratios .

Q. What strategies are effective in optimizing reaction yields when introducing substituents to the indole ring?

- Methodological Answer :

- Steric effects : Use bulky directing groups (e.g., Boc protection) to control regioselectivity.

- Catalytic systems : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl substitutions.

- Microwave-assisted synthesis : Reduce reaction time and improve yields (e.g., 80°C, 30 minutes) .

Q. How can computational modeling predict the biological activity of this compound against specific enzyme targets?

- Methodological Answer :

- Molecular docking (AutoDock Vina) : Screen against targets like cytochrome P450 or kinases.

- MD simulations (GROMACS) : Assess binding stability over 100-ns trajectories.

- QSAR models : Corrogate electronic descriptors (e.g., HOMO-LUMO gaps) with IC₅₀ values .

Q. What methodologies are recommended for analyzing the stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。